An In-depth Technical Guide to 4-Methyl-5-nonanol (CAS 154170-44-2)
An In-depth Technical Guide to 4-Methyl-5-nonanol (CAS 154170-44-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 4-Methyl-5-nonanol (CAS 154170-44-2), a significant long-chain alcohol utilized primarily as a flavoring agent and a crucial component of the aggregation pheromone for the red palm weevil.
Physicochemical Properties
4-Methyl-5-nonanol is a branched-chain alcohol with the molecular formula C₁₀H₂₂O.[1][2][3][4][5][6][7] It typically presents as a colorless to pale yellow liquid.[8] The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 154170-44-2 | [1][2][3][4][5][6][9][10][11][12] |
| Molecular Formula | C₁₀H₂₂O | [1][2][3][4][5][7] |
| Molecular Weight | 158.28 g/mol | [2][3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 206.4 °C at 760 mmHg | [6][13] |
| Flash Point | 87.9 °C | [6][13] |
| Density | 0.824 g/cm³ | [5][6][13] |
| Refractive Index | 1.4340-1.4380 @ 20°C | [7] |
| Solubility | Very slightly soluble in water (0.24 g/L at 25°C) | [11] |
| LogP (o/w) | 2.97370 | [13] |
Spectroscopic Data
As of the latest publicly available data, experimental ¹H NMR, ¹³C NMR, and IR spectra for 4-Methyl-5-nonanol with CAS number 154170-44-2 are not readily accessible in common scientific databases. While some resources offer predicted spectra, experimentally verified data remains elusive. Researchers requiring definitive spectroscopic characterization should consider generating this data de novo.
Synthesis of 4-Methyl-5-nonanol
Two primary synthetic routes for 4-Methyl-5-nonanol have been described in the literature. The first involves the Grignard reaction of n-butylmagnesium bromide with 2-methyl-1-pentanal, followed by purification. The second is a reduction of the corresponding ketone, 4-methyl-5-nonanone.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from methodologies described in the scientific literature.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Dry diethyl ether or Tetrahydrofuran (THF)
-
n-Butyl bromide
-
2-Methyl-1-pentanal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine to activate the magnesium.
-
Add a solution of n-butyl bromide in dry diethyl ether or THF dropwise to the magnesium suspension. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.
-
Reaction with Aldehyde: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of 2-methyl-1-pentanal in dry diethyl ether or THF dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-Methyl-5-nonanol by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Application as a Pheromone for Red Palm Weevil (Rhynchophorus ferrugineus)
4-Methyl-5-nonanol is a key component of the aggregation pheromone of the red palm weevil, a major pest of palm trees. It is used in combination with 4-methyl-5-nonanone in pheromone-baited traps for monitoring and mass trapping of this pest.
Experimental Protocol: Field Trapping
Materials:
-
Pheromone lure containing 4-Methyl-5-nonanol and 4-methyl-5-nonanone (typically in a 9:1 ratio).
-
Bucket traps (e.g., 5-liter plastic buckets).
-
Food bait (e.g., fresh-cut sugarcane, dates).
-
Water.
-
Surfactant (e.g., soap) or a thin layer of paraffinic oil.
-
Stakes or hangers for trap placement.
Procedure:
-
Trap Preparation: Add water and a surfactant to the bottom of the bucket trap to a depth of 5-7 cm. The surfactant reduces the surface tension, causing trapped weevils to drown. Alternatively, a thin layer of oil can be used.
-
Place the food bait inside the trap.
-
Lure Placement: Hang the pheromone lure inside the trap, positioned just above the water level.
-
Trap Deployment: Deploy the traps in the field, attaching them to palm trees or stakes at a height of 1-1.5 meters.
-
Monitoring: Check the traps regularly (e.g., weekly) to count and remove captured weevils. Replenish the food bait and water as needed.
-
Lure Replacement: Replace the pheromone lures according to the manufacturer's instructions (typically every 4-8 weeks).
Safety and Toxicology
The safety profile of 4-Methyl-5-nonanol has been evaluated, and the compound is classified according to the Globally Harmonized System (GHS).
| Hazard Statement | Classification | Reference |
| H302 | Harmful if swallowed | [9] |
| H315 | Causes skin irritation | [2][9][14] |
| H319 | Causes serious eye irritation | [2][9][14] |
| H335 | May cause respiratory irritation | [9][14] |
Precautionary Statements: Users should handle 4-Methyl-5-nonanol in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9] If swallowed, seek immediate medical attention.[9]
Conclusion
4-Methyl-5-nonanol is a well-characterized long-chain alcohol with significant applications in the flavor industry and as a vital tool in the management of the red palm weevil. While its physicochemical properties and synthesis are well-documented, a notable gap exists in the public availability of its experimental spectroscopic data. The provided protocols for its synthesis and application offer a solid foundation for researchers in the fields of chemical synthesis, entomology, and pest management. As with all chemical compounds, appropriate safety precautions should be strictly adhered to during its handling and use.
References
- 1. biosynth.com [biosynth.com]
- 2. 4-Methyl-5-nonanol | C10H22O | CID 3025865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. CAS 154170-44-2: 4-Methyl-5-nonanol | CymitQuimica [cymitquimica.com]
- 5. 4-Methyl-5-nonanol | 154170-44-2 | FM145397 | Biosynth [biosynth.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Methyl-5-nonanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 4-methyl-5-nonanol, 154170-44-2 [thegoodscentscompany.com]
- 11. guidechem.com [guidechem.com]
- 12. 4-METHYL-5-NONANOL | 154170-44-2 [chemicalbook.com]
- 13. 4-methyl-5-nonanol | CAS#:154170-44-2 | Chemsrc [chemsrc.com]
- 14. calpaclab.com [calpaclab.com]
